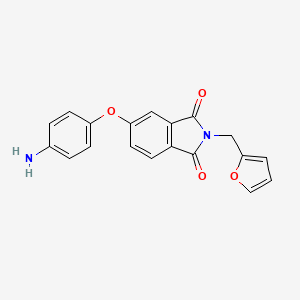
5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining an aminophenoxy group, a furylmethyl group, and an isoindole-dione core, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindole-Dione Core: This step often involves the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions to form the isoindole-dione structure.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where furfural or a similar derivative reacts with the isoindole-dione core in the presence of a Lewis acid catalyst.
Attachment of the Aminophenoxy Group: The final step involves the nucleophilic aromatic substitution of a halogenated isoindole-dione intermediate with 4-aminophenol, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or furylmethyl groups, introducing new functional groups or altering the existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, this compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.
相似化合物的比较
Similar Compounds
5-(4-Hydroxyphenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a hydroxy group instead of an amino group.
5-(4-Methoxyphenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione: Contains a methoxy group instead of an amino group.
5-(4-Nitrophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione: Features a nitro group instead of an amino group.
Uniqueness
5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
属性
IUPAC Name |
5-(4-aminophenoxy)-2-(furan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c20-12-3-5-13(6-4-12)25-14-7-8-16-17(10-14)19(23)21(18(16)22)11-15-2-1-9-24-15/h1-10H,11,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQAHWRFBGDJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














